molecular formula C20H20N4O2 B11017508 N-benzyl-1-(1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide

N-benzyl-1-(1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11017508
M. Wt: 348.4 g/mol
InChI Key: ZRTAXKUMIKMOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-1-(1H-INDAZOL-3-YL)-N-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole ring, a pyrrolidine ring, and a benzyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-benzyl-1-(1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-23(12-14-7-3-2-4-8-14)20(26)15-11-18(25)24(13-15)19-16-9-5-6-10-17(16)21-22-19/h2-10,15H,11-13H2,1H3,(H,21,22)

InChI Key

ZRTAXKUMIKMOLT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-(1H-INDAZOL-3-YL)-N-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-(1H-INDAZOL-3-YL)-N-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-BENZYL-1-(1H-INDAZOL-3-YL)-N-METHYL-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.